4-bromo-N-(3-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-bromo-N-(3-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a chloro-methylphenyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl group and the carboxamide functionality. The bromine and chloro-methylphenyl groups are then introduced through electrophilic aromatic substitution reactions.
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Ethyl Group: Alkylation of the pyrazole ring with ethyl halides in the presence of a base.
Carboxamide Formation: The carboxylic acid derivative of the pyrazole is converted to the carboxamide using reagents like thionyl chloride followed by ammonia or an amine.
Electrophilic Aromatic Substitution: The bromine and chloro-methylphenyl groups are introduced using bromination and chlorination reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
4-bromo-N-(3-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-chloro-2-methylphenyl)benzenesulfonamide
- N-(4-bromophenyl)-2-chloro-benzamide
- Acetamide, N-(4-bromophenyl)-
Uniqueness
4-bromo-N-(3-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its pyrazole ring structure. This uniqueness can confer distinct biological activities and chemical reactivity compared to other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C13H13BrClN3O |
---|---|
Molecular Weight |
342.62 g/mol |
IUPAC Name |
4-bromo-N-(3-chloro-2-methylphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrClN3O/c1-3-18-12(9(14)7-16-18)13(19)17-11-6-4-5-10(15)8(11)2/h4-7H,3H2,1-2H3,(H,17,19) |
InChI Key |
MRMXCUAHANXPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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